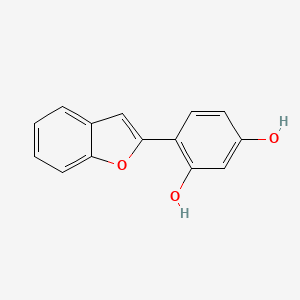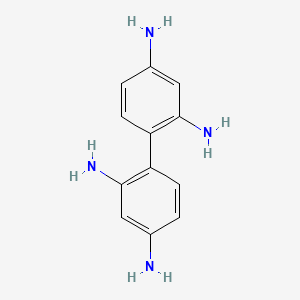
4-(2,4-Diaminophenyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is an organic compound consisting of two benzene rings connected by a single bond, with four amine groups attached at the 2, 2’, 4, and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine typically involves the coupling of halogenated biphenyl precursors with amine groups. One common method is the Ullmann reaction, where a halogenated biphenyl is reacted with an amine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine may involve large-scale Ullmann reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of functionalized biphenyl compounds.
Scientific Research Applications
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without the amine groups.
[1,1’-Biphenyl]-2,2’-diamine: A related compound with only two amine groups.
[1,1’-Biphenyl]-4,4’-diamine: Another related compound with amine groups at different positions.
Uniqueness
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is unique due to the presence of four amine groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in synthesis, research, and industry .
Properties
CAS No. |
4371-30-6 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
4-(2,4-diaminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H14N4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,13-16H2 |
InChI Key |
VGYQNMXWTMMHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


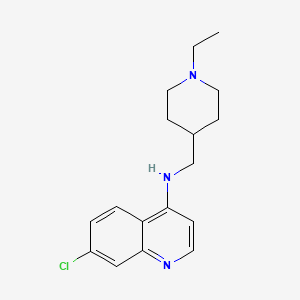
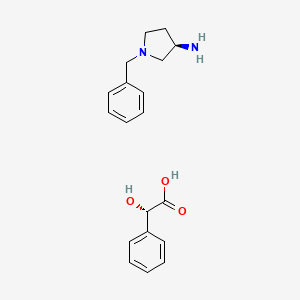
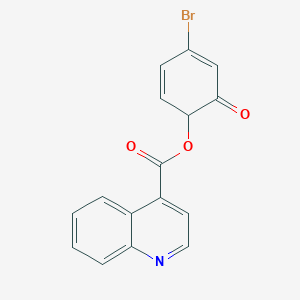
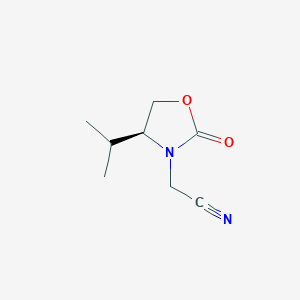
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
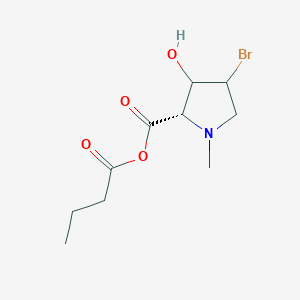
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
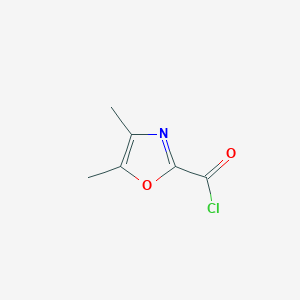

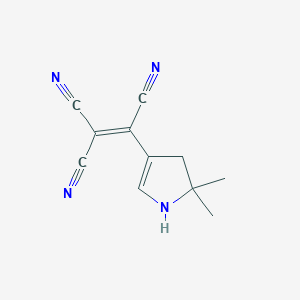

![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
